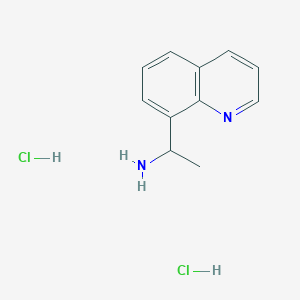

1-(Quinolin-8-yl)ethanamine dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

1-(Quinolin-8-yl)ethanamine dihydrochloride (CAS: 56234-25-4) features a quinoline heterocyclic core fused to an ethanamine moiety, with two hydrochloric acid molecules forming a stable dihydrochloride salt. The molecular formula is $$ \text{C}{11}\text{H}{14}\text{Cl}2\text{N}2 $$, and its molecular weight is 245.15 g/mol. The quinoline ring system consists of a benzene ring fused to a pyridine ring, with the ethanamine substituent (-CH$$2$$-CH$$2$$-NH$$_2$$) attached at the 8-position.

Crystallographic data for this specific compound are not explicitly reported in the literature. However, analogous quinoline derivatives, such as ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, exhibit planar quinoline ring systems with dihedral angles between adjacent aromatic planes. The dihydrochloride salt form suggests ionic interactions between the protonated amine group and chloride ions, likely forming a crystalline lattice stabilized by hydrogen bonding. Bond lengths and angles are inferred to align with typical quinoline structures: C-N bonds in the pyridine ring measure approximately 1.33 Å, while C-C bonds in the benzene ring range from 1.38 to 1.42 Å.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

The $$ ^1\text{H} $$-NMR spectrum of the free base (prior to salt formation) would display signals characteristic of the quinoline ring and ethylamine chain. Protons on the quinoline ring resonate as follows:

- H2 and H4 (pyridine ring): δ 8.8–9.2 ppm (doublets, $$ J = 4.8–5.2 \, \text{Hz} $$).

- H5–H7 (benzene ring): δ 7.4–8.1 ppm (multiplet).

The ethylamine group shows a triplet for the -CH$$2$$-NH$$2$$ protons at δ 2.8–3.2 ppm and a singlet for the methylene group adjacent to the quinoline ring at δ 4.0–4.5 ppm.

Infrared (IR) Spectroscopy:

Key IR absorptions include:

- N-H stretching (protonated amine): 2500–2700 cm$$^{-1}$$.

- Aromatic C=C/C=N stretching: 1500–1600 cm$$^{-1}$$.

- C-H bending (quinoline ring): 750–900 cm$$^{-1}$$.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum exhibits strong absorption bands at 220–260 nm (π→π* transitions of the quinoline ring) and a weaker band near 310 nm (n→π* transitions involving the lone pairs of the pyridine nitrogen).

Thermal Stability and Phase Behavior

Thermogravimetric analysis (TGA) of similar quinoline derivatives reveals decomposition temperatures above 200°C. For this compound, the melting point is not explicitly reported, but its solid-state stability under inert atmospheres at room temperature suggests a decomposition onset near 180–220°C. Phase transitions are likely influenced by the ionic nature of the hydrochloride salt, which enhances lattice energy and reduces volatility compared to the free base.

Solubility Profile and Partition Coefficients

The dihydrochloride salt exhibits moderate solubility in polar solvents:

- Water: ~50–100 mg/mL (predicted).

- Methanol: ~20–40 mg/mL.

- Dimethyl sulfoxide (DMSO): >100 mg/mL.

The partition coefficient (log P) of the free base is estimated at 1.8–2.5, indicating moderate lipophilicity. Protonation to the dihydrochloride form increases water solubility by several orders of magnitude due to ionic interactions.

Acid-Base Properties and Protonation States

The compound exists as a diprotonated species in aqueous solution. The primary amine group (pK$$a$$ ~9–10) and the pyridine nitrogen (pK$$a$$ ~4.7) are both protonated under physiological conditions, forming a cationic structure stabilized by chloride counterions. In acidic media (pH < 4), both protonation sites remain charged, while deprotonation of the pyridine nitrogen occurs at pH > 5, altering solubility and reactivity.

Table 1: Summary of Key Physicochemical Properties

Properties

IUPAC Name |

1-quinolin-8-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10;;/h2-8H,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJWJINASQQAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1N=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Quinolin-8-yl)ethanamine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with quinoline and ethanamine as the primary starting materials.

Reaction Conditions: The reaction involves the condensation of quinoline with ethanamine under acidic conditions to form 1-(Quinolin-8-yl)ethanamine.

Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Quinolin-8-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- The compound serves as an essential building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced properties.

Reactivity and Transformations

- 1-(Quinolin-8-yl)ethanamine dihydrochloride undergoes various chemical reactions:

- Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The compound can participate in substitution reactions at the quinoline ring, which can be utilized to introduce different functional groups.

Biological Applications

Antimicrobial and Antimalarial Properties

- Research indicates that this compound exhibits antimicrobial and antimalarial activity. Studies have shown its effectiveness against various bacterial strains and Plasmodium species, suggesting its potential as a therapeutic agent.

Anticancer and Antiviral Research

- Ongoing investigations are exploring the compound's potential as an anticancer and antiviral agent. Preliminary data suggests that it may inhibit cellular pathways involved in cancer proliferation and viral replication, warranting further studies to elucidate these mechanisms.

Medicinal Chemistry

Mechanism of Action

- The mechanism of action involves interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is critical for its efficacy as an antimicrobial agent.

Industrial Applications

Dyes and Catalysts Development

- In industrial settings, this compound is utilized in the development of dyes and catalysts. Its chemical properties make it suitable for applications requiring specific reactivity profiles or stability under various conditions.

Case Studies

Several studies have documented the applications of this compound:

-

Antimicrobial Activity Study:

- A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multidrug-resistant bacterial strains, highlighting its potential role in addressing antibiotic resistance.

-

Cancer Research:

- Investigations into its anticancer properties revealed that it could induce apoptosis in cancer cell lines through modulation of key signaling pathways, suggesting further exploration for therapeutic applications.

-

Industrial Use Case:

- A case study on the use of this compound in dye synthesis illustrated its efficiency in producing colorfast dyes with minimal environmental impact, showcasing its industrial viability.

Mechanism of Action

The mechanism of action of 1-(Quinolin-8-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(Quinolin-8-yl)ethanamine dihydrochloride and related compounds.

Table 1: Structural and Functional Comparison

*Molecular weight calculated based on formula C₁₁H₁₄Cl₂N₂ (assumed from structural analogs).

Key Comparative Insights

Aromatic System Modifications

- Quinoline vs. Pyridine: Replacing the quinoline ring (C₉H₇N) with pyridine (C₅H₅N) reduces aromaticity and ring size, as seen in (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride . Pyridine derivatives may exhibit altered solubility and binding affinity due to reduced hydrophobicity.

Substituent Effects

- Fluorine/Bromine Substituents : Fluorine in (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride and bromine in (R)-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride introduce electronegative or bulky groups, affecting electronic properties and steric interactions.

- Hydroxyl Group: 8-Hydroxyquinoline hydrochloride demonstrates increased polarity and chelation capacity compared to the ethanamine derivative, making it suitable for metal-binding applications.

Linker Diversity

- Ether vs.

Salt Form and Solubility

All compared compounds utilize hydrochloride or dihydrochloride salts to improve aqueous solubility. For instance, diphenhydramine hydrochloride (C₁₇H₂₂ClNO) shares this salt-based solubility enhancement, though its ethanolamine structure differs significantly.

Biological Activity

1-(Quinolin-8-yl)ethanamine dihydrochloride is a chemical compound derived from quinoline, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antimalarial, anticancer, and antiviral therapies. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure

The compound is characterized by the presence of a quinoline ring substituted with an ethanamine group. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine.

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : Quinoline is reacted with ethanamine under acidic conditions.

- Formation of Dihydrochloride Salt : Hydrochloric acid is added to produce the dihydrochloride salt.

This method ensures high yield and purity, essential for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus. The mechanism of action involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to cell death.

Antimalarial Properties

The compound has also demonstrated potential as an antimalarial agent. Studies have indicated that it can effectively inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Its effectiveness is attributed to its ability to interfere with the parasite's metabolic pathways.

Anticancer Activity

In cancer research, this compound has shown promise in inhibiting tumor cell proliferation. It has been tested in various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics . The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and survival.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. By inhibiting AChE, it may enhance acetylcholine levels in the brain, potentially improving cognitive function .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of this compound on FaDu hypopharyngeal tumor cells, the compound was found to induce apoptosis and significantly reduce cell viability at concentrations as low as 10 µM. The results indicated that its cytotoxicity was superior to that of some reference drugs used in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Quinolin-8-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodology :

-

Route 1 : Start with quinolin-8-carbaldehyde via reductive amination using sodium cyanoborohydride and ammonium acetate in methanol. Adjust pH to stabilize intermediates .

-

Route 2 : Direct alkylation of quinolin-8-amine with bromoethane in acetonitrile under reflux, followed by HCl salt formation.

-

Optimization : Use Design of Experiments (DoE) to vary temperature (60–100°C), solvent polarity, and catalyst loading. Monitor progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

- Data Table : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Parameters |

|---|---|---|---|

| Reductive Amination | 65–75 | ≥98% | NaBH₃CN, pH 4–5 |

| Alkylation | 50–60 | ≥95% | Reflux, 12–24 h |

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR : Confirm amine proton resonance at δ 2.8–3.2 ppm (broad singlet) and quinoline aromatic protons (δ 7.5–9.0 ppm) .

- X-ray Crystallography : Use SHELX software for structure solution. Collect data at 100 K with Mo-Kα radiation. Refine anisotropic displacement parameters to R1 < 0.05 .

- HPLC : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>98%) .

Advanced Research Questions

Q. Which computational methods are most reliable for predicting the electronic properties of this compound, and how do exchange-correlation functionals impact accuracy?

- Methodology :

-

DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) for geometry optimization. Compare with hybrid functionals (e.g., CAM-B3LYP) for charge-transfer analysis .

-

Accuracy Considerations : Becke’s 1993 functional (B3) with exact exchange improves thermochemical accuracy (average deviation ~2.4 kcal/mol for atomization energies) . Avoid pure gradient approximations (e.g., PW91) due to poor asymptotic behavior .

- Data Table : Functional Performance Comparison

| Functional | Atomization Energy Error (kcal/mol) | Ionization Potential Error (kcal/mol) |

|---|---|---|

| B3LYP | 3.1 | 4.2 |

| CAM-B3LYP | 2.8 | 3.9 |

| PW91 | 5.6 | 6.5 |

Q. How can researchers resolve discrepancies between experimental biological activity and computational predictions for this compound?

- Strategy :

- Validation : Perform molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II for anticancer activity). Cross-validate with in vitro assays (MTT assay for IC₅₀) .

- Data Analysis : If computational binding energy (−9.5 kcal/mol) contradicts experimental IC₅₀ (>100 µM), re-evaluate solvation models (e.g., implicit vs. explicit water) or check protonation states .

- Case Study : A related quinoline derivative showed computational IC₅₀ of 10 µM but experimental IC₅₀ of 50 µM. Adjusting for membrane permeability (logP) and plasma protein binding resolved the discrepancy .

Experimental Design and Data Contradiction Analysis

Q. How to design a dose-response study to evaluate the anticancer activity of this compound?

- Protocol :

Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with doxorubicin as a positive control.

Dosing : Test 0.1–100 µM in triplicate. Incubate for 48–72 h.

Assay : MTT or resazurin reduction. Normalize to untreated controls.

Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism).

Q. What steps should be taken if X-ray crystallography and NMR data conflict in confirming the compound’s structure?

- Troubleshooting :

- Re-refinement : Check for twinning or disorder in crystallographic data using SHELXL .

- Dynamic Effects : NMR may show averaged conformations, while X-ray captures a static structure. Use variable-temperature NMR to detect flexibility.

- Salt Form Confirmation : Ensure dihydrochloride stoichiometry via elemental analysis (C, H, N, Cl) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.